molecular formula C19H41NO B1619834 3-(Hexadecyloxy)propylamine CAS No. 4673-33-0

3-(Hexadecyloxy)propylamine

Cat. No.: B1619834
CAS No.: 4673-33-0
M. Wt: 299.5 g/mol
InChI Key: HPIKNEFNXLGDDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hexadecyloxy)propylamine can be synthesized through the reaction of 3-chloropropylamine with hexadecanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Hexadecyloxy)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Hexadecyloxy)propylamine finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)propylamine involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membranes and drug delivery systems .

Comparison with Similar Compounds

Uniqueness: 3-(Hexadecyloxy)propylamine is unique due to its specific combination of a long alkyl chain and a propylamine group, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

3-hexadecoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIKNEFNXLGDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063552
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-33-0
Record name 3-(Hexadecyloxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4673-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hexadecyloxy)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.839
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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